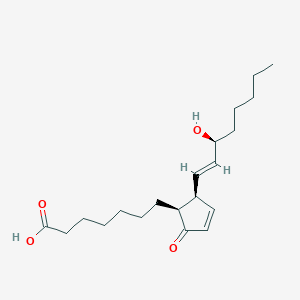
8-iso-PGA1
Vue d'ensemble
Description
8-iso-PGA1 is a prostanoid . It is an isoprostane, which are stereoisomers of prostaglandins formed independent of COX enzymes, through peroxidation of arachidonic acid .
Synthesis Analysis
8-iso-PGA1 is a metabolite of prostaglandin E1 (PGE1). In the process of crystallizing the Nurr1-LBD-PGE1 complex, the dehydrated PGE1 metabolite PGA1 was found to form a covalent adduct between the C11 atom of the cyclopentenone ring and the thiol group of the Cys566 residue of Nurr1-LBD .Molecular Structure Analysis
The molecular formula of 8-iso-PGA1 is C20H32O4 . The IUPAC name is 7-[(1S,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid . The molecular weight is 336.5 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-iso-PGA1 include a molecular weight of 336.5 g/mol, XLogP3-AA of 4.4, hydrogen bond donor count of 2, hydrogen bond acceptor count of 4, and rotatable bond count of 13 .Applications De Recherche Scientifique
Biomedical Applications :
- Cancer Treatment : PGA1, a cyclopentenone prostaglandin, has been identified as an inducer of cell death in cancer cells. The mechanism involves the activation of H- and N-Ras isoforms, leading to caspase activation, suggesting a potential interest for tumor treatment (Anta et al., 2016).
- Inhibition of Angiogenesis : Isoprostanes, including 8-iso-PGA2, have been found to inhibit angiogenesis, the process of new blood vessel formation, by activating the thromboxane A2 receptor. This could be significant in conditions of increased oxidative stress, such as coronary heart disease (Benndorf et al., 2008).
Biopolymer Research :
- PGA (Polyglutamic Acid), which includes isoforms like 8-iso-PGA1, is being researched extensively for its applications in biopolymer technology. These applications span across fields like drug delivery, medical adhesives, and tissue engineering (Buescher & Margaritis, 2007).
Food Industry Applications :
- In the food industry, enzymes like endo-PGA1, derived from certain fungal strains, have potential use in juice clarification processes, reflecting the diverse industrial applications of PGA derivatives (Yang et al., 2011).
Archaeological Research :
- Techniques like Prompt γ-activation analysis (PGAA) are valuable for non-destructive analyses in archaeology, providing insights into the chemical and mineral composition of archaeological artifacts (Biró, 2005).
Orientations Futures
8-iso-PGA1 exhibits neuroprotective effects in a Nurr1-dependent manner, prominently enhances expression of Nurr1 target genes in mDA neurons and improves motor deficits in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned mouse models of Parkinson’s disease . This suggests that 8-iso-PGA1 could be a potential therapeutic target for neurodegenerative diseases related to Nurr1 .
Propriétés
IUPAC Name |
7-[(1S,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKHCLZFGPIKKU-DRSVPBQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@H]1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-iso-PGA1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002236 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
8-iso-PGA1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



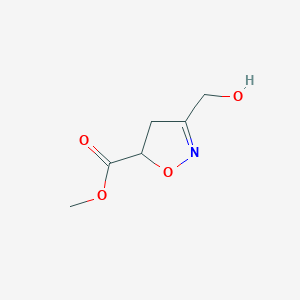



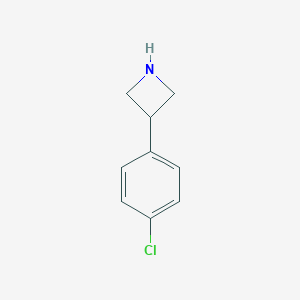
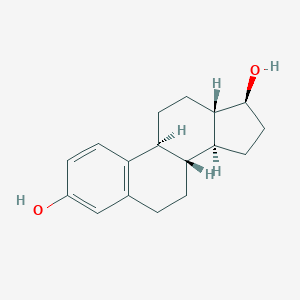
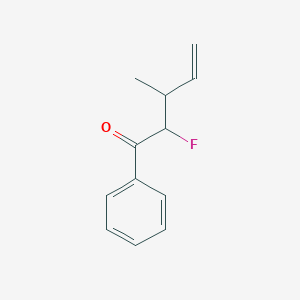
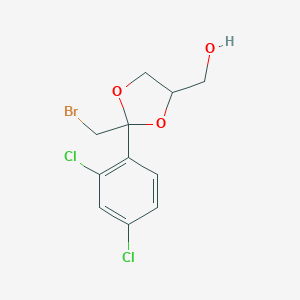
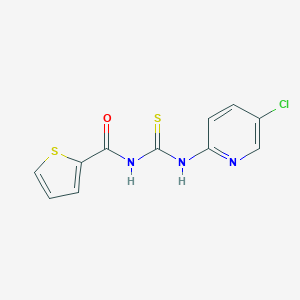
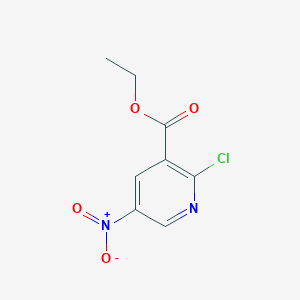
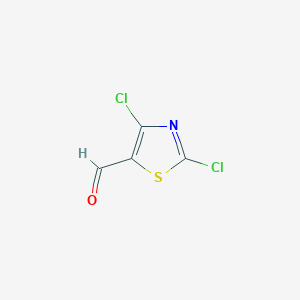
![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)

